

An In-depth Technical Guide to 1-Methylxanthine-13C,d3

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Compound of Interest

Compound Name: 1-Methylxanthine-13C,d3

Cat. No.: B12057629

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Methylxanthine-13C,d3**, an isotopically labeled form of 1-Methylxanthine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.

Core Chemical Properties

1-Methylxanthine-13C,d3 is a stable isotope-labeled version of 1-Methylxanthine, a major metabolite of caffeine and theophylline.^{[1][2]} The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Quantitative Data Summary

| Property | Value |
|---------------------|--|
| CAS Number | 1202865-49-3[3][4][5] |
| Molecular Formula | 13CC5D3H3N4O2 |
| Molecular Weight | 170.15 g/mol |
| Melting Point | ≥300°C[3] |
| Density | 1.540 ± 0.06 g/cm ³ (predicted)[3] |
| Form | Powder[3] |
| Storage Temperature | -20°C[3][4] |
| Isotopic Purity | 98 atom % ¹³ C; 98 atom % D |
| Chemical Purity | ≥97% (CP) |
| InChI | InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3[4] |
| InChIKey | MVOYJPOZRLFTCP-KQORAOOSSA-N[4] |
| Canonical SMILES | [13CH3]n1c(=O)c2c([nH]c1=O)nc[nH]2[4] |

Role in Research and Drug Development

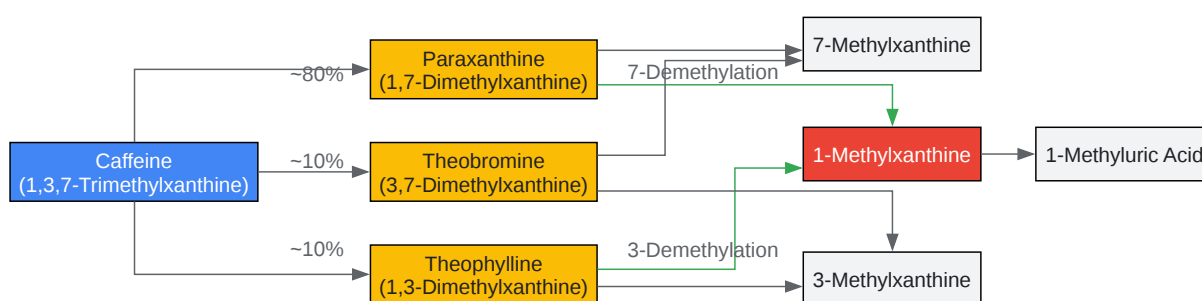
Stable isotope-labeled compounds like **1-Methylxanthine-13C,d3** are invaluable tools in pharmaceutical research.[1] Their primary applications include:

- **Internal Standard:** Due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass, it serves as an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for precise and accurate measurement of 1-Methylxanthine in biological matrices.
- **Tracer in Metabolic Studies:** It can be used as a tracer to investigate the pharmacokinetics and metabolic pathways of caffeine, theophylline, and other related methylxanthines.[1]

Metabolism and Signaling Pathways

1-Methylxanthine is a significant human urinary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[1][2][6] It is primarily formed through the 7-demethylation of paraxanthine (1,7-dimethylxanthine), which is the major metabolite of caffeine.[7][8] It can also be produced via the 3-demethylation of theophylline.[7][8]

Biologically, 1-Methylxanthine acts as an adenosine receptor antagonist and can activate ryanodine receptor (RyR) channels, which may enhance neurotransmitter release.[7][8]



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Caffeine Metabolism Pathway to 1-Methylxanthine.

Experimental Protocols

Synthesis of 1-Methylxanthine

A reproducible, six-step synthesis of 1-Methylxanthine has been reported.[9] While the synthesis of the isotopically labeled analog is more complex, a general outline based on known synthetic routes for methylxanthines involves the following key transformations:

- Starting Material: A suitable pyrimidine derivative is chosen as the starting point.
- Nitrosation: The pyrimidine is nitrosated.[9]
- Reduction: The nitroso group is reduced to an amino group.[9]

- Cyclization: The imidazole ring is formed by reacting the diamino pyrimidine derivative with a suitable reagent like formamide.[\[9\]](#)
- Methylation: Introduction of the methyl group at the N1 position is achieved using a methylating agent. For the labeled compound, this would involve using ^{13}C ,d3-labeled methyl iodide or a similar reagent.

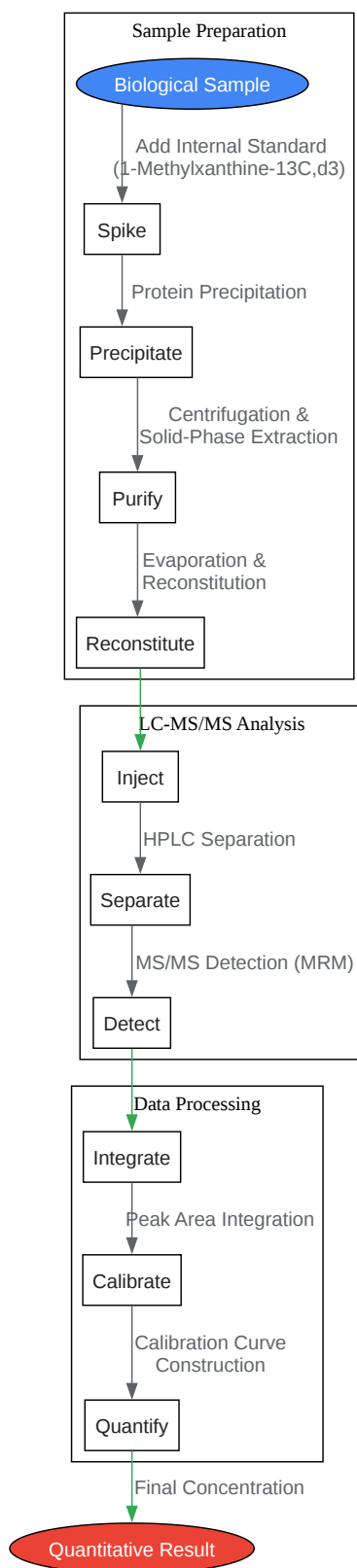
The final product is then purified, typically by recrystallization.[\[9\]](#) The structure and purity are confirmed using techniques like NMR, mass spectrometry, and elemental analysis.[\[10\]](#)

Quantitative Analysis using 1-Methylxanthine- ^{13}C ,d3

A typical workflow for the quantitative analysis of 1-Methylxanthine in a biological sample (e.g., urine, plasma) using LC-MS/MS would be as follows:

- Sample Preparation:
 - A known amount of **1-Methylxanthine- ^{13}C ,d3** (internal standard) is spiked into the biological sample.
 - Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
 - The sample is centrifuged, and the supernatant is collected.
 - The supernatant may be further purified using solid-phase extraction (SPE).
 - The final extract is evaporated to dryness and reconstituted in the mobile phase.
- LC-MS/MS Analysis:
 - The reconstituted sample is injected into an HPLC system for chromatographic separation. [\[11\]](#)
 - The eluent is introduced into a tandem mass spectrometer.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (1-Methylxanthine) and the internal standard (**1-Methylxanthine- ^{13}C ,d3**).

- Data Analysis:
 - The peak areas of the analyte and the internal standard are integrated.
 - A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
 - The concentration of 1-Methylxanthine in the unknown sample is determined from the calibration curve.



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Workflow for Quantitative Analysis.

Stability and Storage

Proper storage is crucial to maintain the integrity of **1-Methylxanthine-13C,d3**.

- Long-term Storage: The solid compound should be stored at -20°C.[3][4]
- Stock Solutions: Stock solutions of methylxanthines are typically stable for at least one month when stored at -20°C and for up to six months at -80°C.[2] It is recommended to prepare fresh working solutions for in vivo experiments.[2]
- Post-derivatization Stability: The stability of derivatized samples can vary significantly depending on the derivatization agent and storage conditions.[12] For any analytical method involving derivatization, the stability of the derivatized product should be thoroughly evaluated.
- pH and Light Sensitivity: The stability of related compounds like vitamin D3 has been shown to be influenced by pH, with greater stability at a pH above 5.[13] While specific data for 1-Methylxanthine is limited, it is prudent to protect solutions from light and maintain a controlled pH.[13]

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